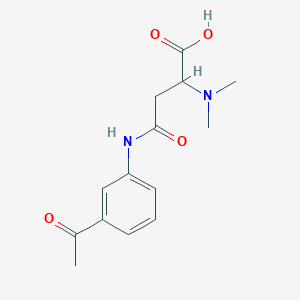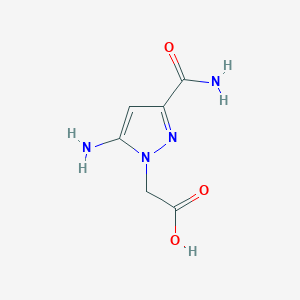![molecular formula C14H16N4O3S B2711425 2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034523-77-6](/img/structure/B2711425.png)
2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a complex organic molecule that contains several functional groups including a pyrimidine ring, a pyrrolidine ring, and a pyridine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyridine rings are aromatic and planar, while the pyrrolidine ring is saturated and non-planar . This could lead to interesting three-dimensional structures.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrimidine, pyrrolidine, and pyridine rings. These rings can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine, pyrrolidine, and pyridine rings. For example, the pyrimidine and pyridine rings are aromatic and would contribute to the compound’s stability and solubility .Aplicaciones Científicas De Investigación
Chemoselective Synthesis
A study conducted by Jahanshahi et al. (2018) demonstrated the chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines using an efficient nanocatalyst. This synthesis method resulted in good to high yields and short reaction times, indicating the chemical's usefulness in creating compounds with antibacterial activity. Some of the synthesized products showed promising antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Jahanshahi et al., 2018).
Antitumor Agents
Liu et al. (2016) designed and synthesized a new series of 6-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase (TS) and AICARFTase, targeting both de novo thymidylate and purine nucleotide biosynthesis. These compounds exhibited inhibitory activities against various tumor cell lines, with some being more potent than existing chemotherapy agents like methotrexate (MTX) and pemetrexed (PMX). This research highlights the potential of such compounds as novel antitumor agents (Liu et al., 2016).
Synthesis of Pyrimidine Derivatives
Shang et al. (2012) reported on the synthesis of a specific pyrimidine derivative, showcasing the molecule's V-shaped structure and how its formation involves intramolecular hydrogen bonding. This study provides insights into the structural aspects of pyrimidine derivatives, which are crucial for understanding their potential applications in medicinal chemistry (Shang et al., 2012).
Microwave-Assisted Synthesis
Matloobi and Kappe (2007) developed an efficient microwave-assisted method for synthesizing 2-amino-4-arylpyrimidine derivatives. This rapid synthesis technique is beneficial for producing compounds that can serve as precursors for a variety of 2-substituted pyrimidines, further expanding the range of potential pharmaceutical applications (Matloobi & Kappe, 2007).
Aminopyrimidine Sulfonate/Carboxylate Interactions
Research by Balasubramani et al. (2007) explored the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. These structures revealed hydrogen-bonded bimolecular ring motifs and highlighted the role of sulfonate groups in mimicking carboxylate anions. Such insights are crucial for designing drugs with improved binding and efficacy (Balasubramani et al., 2007).
Mecanismo De Acción
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition. These factors would also influence the compound’s bioavailability .
The compound’s action could result in molecular and cellular effects, depending on its specific targets and the pathways it affects. These effects could range from changes in gene expression to alterations in cellular signaling pathways .
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-4-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-11-16-7-4-14(17-11)21-12-5-8-18(10-12)22(19,20)13-3-2-6-15-9-13/h2-4,6-7,9,12H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXJHAHTCKTXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2711348.png)
![1-[4-(5-Tert-butyltriazol-1-yl)phenyl]-2-chloroethanone](/img/structure/B2711349.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2711350.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711355.png)
![2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2711357.png)

![4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)benzoic acid](/img/structure/B2711362.png)
![2-Cyclopropyl-N-[2-fluoro-3-(trifluoromethyl)phenyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2711364.png)
![N-(Cyanomethyl)-6-phenyl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2711365.png)